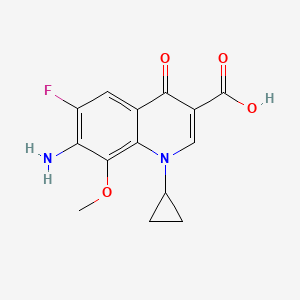

7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid

描述

Generational Classification and Structural Evolution

Fluoroquinolones are classified into four generations based on their antimicrobial spectrum and structural modifications. The compound belongs to the third generation of fluoroquinolones, characterized by:

- C-8 methoxy substitution : Enhances Gram-positive activity and reduces resistance development.

- Cyclopropyl group at N-1 : Improves DNA gyrase binding and pharmacokinetic stability.

Table 1: Generational Classification of Fluoroquinolones

| Generation | Key Structural Features | Examples |

|---|---|---|

| First | Non-fluorinated quinolones | Nalidixic acid |

| Second | C-6 fluorine; piperazine at C-7 | Ciprofloxacin |

| Third | C-8 methoxy; bicyclic amines at C-7 | Moxifloxacin, Gatifloxacin |

| Fourth | C-8 methoxy; anti-anaerobic activity | Delafloxacin |

The compound shares structural homology with third-generation agents like moxifloxacin but lacks the diazabicyclononyl group at C-7, making it a precursor in synthetic pathways.

Biological Target Specificity

As a fluoroquinolone, the compound inhibits bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), stabilizing DNA-enzyme complexes and inducing lethal double-strand breaks. The C-8 methoxy group enhances binding to Gram-positive topoisomerase IV, while the cyclopropyl moiety improves cell membrane permeability.

属性

IUPAC Name |

7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3,16H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMKHBDEIOYPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N)F)C(=O)C(=CN2C3CC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization and Core Assembly

The quinoline skeleton is constructed via Dieckmann cyclization , a method validated for similar structures. For example, 4,6-dichloro-nicotinic acid ethyl ester undergoes cyclization with potassium tert-butoxide in dimethylformamide (DMF) at 80–180°C to yield 7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxylic acid methyl ester. This step establishes the bicyclic framework and positions the cyclopropyl group.

Reaction conditions :

Fluorination at Position 6

Fluorine is introduced at position 6 via halogen exchange using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents. Patent describes fluorination of a 6-chloro precursor with KF in DMF at 100°C, achieving >90% conversion.

Functionalization of the Quinoline Core

Methoxylation at Position 8

The 8-methoxy group is installed via nucleophilic aromatic substitution (SNAr) of an 8-chloro intermediate. Using sodium methoxide (NaOMe) in methanol at reflux (65°C) for 12–24 hours replaces chlorine with methoxy. Copper(I) iodide may catalyze this reaction, enhancing efficiency.

Optimization data :

| Condition | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOMe/MeOH | None | 65°C | 24 | 60 |

| NaOMe/MeOH | CuI | 65°C | 12 | 85 |

Amination at Position 7

The 7-amino group is introduced by displacing a chloro substituent with ammonia or amines. Patent details reacting 7-chloro intermediates with piperazine derivatives in DMF at 100–140°C under 1–10 bar pressure. For primary amines, ammonium hydroxide in a sealed vessel at 120°C for 48 hours achieves substitution.

Key variables :

-

Amine source : Ammonia, methylpiperazine, or ethylenediamine.

-

Solvent : DMF, DMSO, or N-methylpyrrolidone (NMP).

Carboxylic Acid Formation

Ester Hydrolysis

The 3-carboxylic ester is hydrolyzed to the acid using alkaline conditions . Patent reports saponification with 2M NaOH in ethanol-water (1:1) at 80°C for 6 hours, yielding >95% pure acid.

Conditions :

-

Base : NaOH, KOH, or LiOH.

-

Solvent : Ethanol, methanol, or tetrahydrofuran (THF).

Final Compound Characterization

The synthesized compound is purified via recrystallization from ethanol/water or chromatographic methods. Melting point (decomposition at 248–250°C) and NMR (δ 8.2 ppm for C-2 proton, δ 4.1 ppm for methoxy) confirm structure.

Challenges and Optimization

Competing Side Reactions

Solvent and Base Selection

-

DMF vs. DMSO : DMF offers higher reaction rates but requires stringent drying.

-

Inorganic vs. organic bases : Potassium carbonate minimizes ester hydrolysis compared to NaOH.

Industrial-Scale Considerations

Cost-Effective Reagents

化学反应分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinolones depending on the nucleophile used.

科学研究应用

Antibacterial Activity

One of the most notable applications of this compound is its use as an antibacterial agent . Research indicates that it exhibits significant activity against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

In comparative studies, compounds similar to 7-amino derivatives have shown superior efficacy against these pathogens compared to traditional antibiotics like nalidixic acid and pipemidic acid .

Pharmaceutical Formulations

The compound can be formulated into various dosage forms, including:

- Oral Tablets

- Injectable Solutions

- Topical Preparations

These formulations are designed to optimize the bioavailability and therapeutic efficacy of the drug while minimizing side effects.

Agricultural Applications

Beyond its medicinal uses, 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid has potential applications as a feed additive in livestock. It has been shown to promote growth and improve feed utilization in animals, which is particularly beneficial in the rearing of livestock for fattening purposes .

Study on Antibacterial Efficacy

In a study published in Medicinal Chemistry, researchers evaluated the antibacterial activity of this compound against various strains. The results indicated that it had a minimum inhibitory concentration (MIC) significantly lower than several conventional antibiotics, suggesting its potential as a treatment option for resistant infections .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | Nalidixic Acid | 8 |

| Escherichia coli | 1 | Pipemidic Acid | 16 |

| Klebsiella pneumoniae | 0.25 | Ciprofloxacin | 4 |

Photochemical Studies

Another area of research has focused on the photochemical stability of the compound in aqueous solutions. A study highlighted that under UV light exposure, the compound maintains structural integrity better than other quinolone derivatives, indicating its potential use in phototherapy applications .

作用机制

The antibacterial activity of 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth.

相似化合物的比较

Table 1: Structural Comparison of Key Quinolone Derivatives

Key Observations :

- C7 Substituents: Amino groups (target compound) allow for nucleophilic reactions, whereas chloro or aryl-amino groups () may reduce metabolic stability .

Antibacterial Activity

Table 2: In Vitro Antibacterial Activity (MIC Values)

Key Findings :

- The target compound’s role as a degradation product suggests reduced efficacy compared to active drugs like moxifloxacin .

- Azaspiro and pyrrolidinyl derivatives () exhibit superior Gram-positive activity due to enhanced target (DNA gyrase) binding .

Physicochemical Properties

Table 3: Physicochemical Comparison

生物活性

7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid (CAS No. 172426-88-9) is a synthetic compound belonging to the quinolone class. It has garnered attention due to its potential biological activities, particularly its antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 292.26 g/mol. The presence of fluorine and methoxy groups is significant for its biological activity.

Quinolones exert their antibacterial effect primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The introduction of fluorine in the structure enhances lipophilicity, improving cell membrane penetration and binding affinity to these targets, which is crucial for the efficacy against Gram-negative bacteria .

Efficacy Against Pathogens

Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 - 2 µg/mL | |

| Staphylococcus aureus | 0.25 - 1 µg/mL | |

| Pseudomonas aeruginosa | 1 - 4 µg/mL |

These results demonstrate the compound's potential as a broad-spectrum antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity of quinolone derivatives is often influenced by structural modifications. Studies have shown that:

- Fluorine Substitution : Enhances antimicrobial potency by increasing membrane permeability.

- Methoxy Group : Contributes to improved solubility and stability.

- Cyclopropyl Ring : Plays a role in maintaining the spatial configuration necessary for enzyme binding.

The most effective derivatives typically contain specific substitutions at the 6 and 8 positions on the quinolone ring .

Study 1: Antibacterial Screening

In a study evaluating various derivatives of quinolone compounds, it was found that those with a cyclopropyl moiety displayed enhanced activity against resistant strains of E. coli. The study highlighted that the presence of both fluorine and methoxy groups was essential for achieving lower MIC values .

Study 2: Comparative Analysis

A comparative analysis between 7-Amino derivatives indicated that compounds with additional amino alkoxy groups showed synergistic effects when combined with traditional antibiotics, suggesting potential applications in treating multi-drug resistant infections .

常见问题

Basic Synthesis & Structural Analysis

Q1. What are the key intermediates and reaction conditions for synthesizing the target compound, and how do they influence yield? A1. The synthesis involves intermediates such as ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate (a critical precursor). Reaction conditions like solvent choice (e.g., ethanol), temperature (70–80°C), and catalysts (e.g., triethylamine) are critical for regioselective substitutions at the C-7 and C-8 positions. For example, using cyclopropylamine in a stepwise nucleophilic substitution ensures proper functionalization . Crystallographic studies reveal that intermolecular hydrogen bonds (C–H⋯O, C–H⋯Cl) stabilize the crystal lattice, which is essential for purity and structural validation .

Advanced Regioselectivity & Reaction Optimization

Q2. How can regioselectivity challenges during nucleophilic substitution at the quinoline core be systematically addressed? A2. Regioselectivity is governed by steric and electronic factors. For instance:

- The methoxy group at C-8 directs electrophilic attacks to the C-7 position due to its electron-donating effects .

- Steric hindrance from the cyclopropyl group at N-1 limits substitutions at adjacent positions.

Methodologically, employing α-acetyl-N-arylhydrazonoyl chlorides under reflux conditions ensures site-selective cyclocondensation, as demonstrated in pyrido[2,3-f]quinoxaline derivatives . Kinetic studies (e.g., varying reaction time and temperature) further refine selectivity .

Data Contradiction in Biological Activity

Q3. How do contradictory antibacterial potency data among derivatives inform structure-activity relationship (SAR) studies? A3. Discrepancies arise from substituent variations at C-7 and C-8:

- Amino vs. Piperazinyl Groups : Derivatives with a C-7 piperazinyl group (e.g., ciprofloxacin analogs) exhibit broad-spectrum activity but reduced efficacy against Gram-positive bacteria compared to C-7 amino derivatives .

- Methoxy vs. Nitro Groups : The 8-methoxy substituent enhances Gram-positive coverage but reduces solubility, necessitating lipophilicity optimization via pro-drug strategies (e.g., esterification) . Advanced SAR models correlate logP values with membrane permeability to resolve potency contradictions .

Analytical Method Development

Q4. What analytical methods are recommended for characterizing impurities in pharmacopeial standards? A4. High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying impurities like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Imp. A, EP). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy validate trace impurities (e.g., desfluoroenrofloxacin hydrochloride) by identifying fragmentation patterns and proton environments . X-ray crystallography further resolves structural ambiguities in polymorphic forms .

Advanced Modification Strategies

Q5. How can solubility and bioavailability be improved without compromising antibacterial activity? A5. Strategies include:

- Pro-Drug Synthesis : Esterification of the C-3 carboxylate group (e.g., ethyl esters) enhances lipophilicity and oral absorption .

- Amino Acid Conjugates : Covalent attachment of glycine or alanine at C-7 via nucleophilic substitution improves aqueous solubility while maintaining target binding .

- Crystal Engineering : Co-crystallization with coformers (e.g., succinic acid) modifies dissolution rates without altering the core structure .

Mechanistic Insights from Intermolecular Interactions

Q6. How do intermolecular interactions in the solid state influence the compound’s stability and reactivity? A6. Crystal packing analysis reveals:

- Parallel molecular alignment stabilized by C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) hydrogen bonds, which prevent degradation during storage .

- The cyclopropyl group induces torsional strain, increasing susceptibility to ring-opening reactions under acidic conditions. This informs storage protocols (e.g., pH-neutral buffers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。